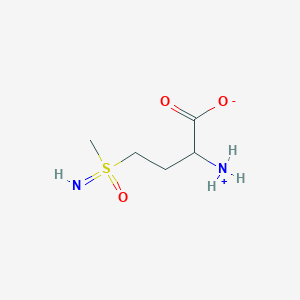
Methylenphenanthren
Übersicht
Beschreibung
4H-Cyclopenta[def]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C15H10. It is also known by other names such as benzo[def]fluorene and methylenephenanthrene . This compound is a valuable building block in the production of photoactive polymers, which find use in a wide range of organic electronic applications .
Wissenschaftliche Forschungsanwendungen
4H-Cyclopenta[def]phenanthrene has significant applications in scientific research, particularly in the field of organic electronics. It is a valuable building block in the production of photoactive polymers used in the development of blue-colored organic light-emitting diodes (OLEDs) . These OLEDs show significant advantages over inorganic ones, including simpler manufacturing, lower power consumption, and better durability . Additionally, 4H-Cyclopenta[def]phenanthrene-based polymers are used in other electroluminescent and photovoltaic devices, such as dye-sensitized solar cells .
Wirkmechanismus
Target of Action
It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which methylenephenanthrene belongs, can interact with various proteins and enzymes in biological systems .
Mode of Action
The exact mode of action of Methylenephenanthrene remains unclear due to the lack of specific studies on this compound . It’s known that pahs can interact with cellular components, leading to various biochemical changes .
Biochemical Pathways
It’s known that pahs can be biodegraded by certain bacterial strains, leading to the production of various intermediate products .
Pharmacokinetics
It’s known that pahs, in general, can be absorbed well from the gastrointestinal tract and easily pass to the brain .
Result of Action
It’s known that pahs can cause alterations in plant anatomy, physiology, morphology, and biochemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylenephenanthrene. For instance, substances such as hexane, hexadecane, benzene, and glucose have shown positive effects on the degradation of phenanthrene, a PAH .
Vorbereitungsmethoden
4H-Cyclopenta[def]phenanthrene can be synthesized through various methods. One notable synthetic route involves a three-step process starting from pyrene . The key steps in this methodology include the ring contraction of pyrene-4,5-dione to oxo-4H-Cyclopenta[def]phenanthrene in a single step, followed by the direct reduction of oxo-4H-Cyclopenta[def]phenanthrene to 4H-Cyclopenta[def]phenanthrene . This method benefits from the use of relatively non-hazardous reagents and optimized purification procedures, making the compound accessible in useful quantities .
Analyse Chemischer Reaktionen
4H-Cyclopenta[def]phenanthrene undergoes various chemical reactions, including oxidation and reduction. For instance, the oxidation of 8,9-dihydro-4H-Cyclopenta[def]phenanthrene can yield the 4-ketone by treatment with Triton B-oxygen, and the 8,9-diketone by the action of chromium (III) salt . Reduction of the quinone form of the compound can yield corresponding meso- and dl-diols .
Vergleich Mit ähnlichen Verbindungen
4H-Cyclopenta[def]phenanthrene is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include benzo[def]fluorene, methylenephenanthrene, and phenanthrene, 4,5-methylene . These compounds share structural similarities but differ in their specific applications and properties. For instance, while 4H-Cyclopenta[def]phenanthrene is particularly valuable in the production of blue-colored OLEDs, other similar compounds may not exhibit the same level of efficiency or stability in such applications .
Eigenschaften
IUPAC Name |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10/c1-3-10-7-8-11-4-2-6-13-9-12(5-1)14(10)15(11)13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZDZWJDQTZDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=CC=C41)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024887 | |
| Record name | 4H-Cyclopenta(def)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-64-5 | |
| Record name | 4H-Cyclopenta[def]phenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenephenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenephenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Cyclopenta(def)phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-cyclopenta[def]phenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENEPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U16R456Q1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4H-cyclopenta[def]phenanthrene?
A1: The molecular formula of 4H-cyclopenta[def]phenanthrene is C15H10, and its molecular weight is 190.24 g/mol.
Q2: What spectroscopic data are available for 4H-cyclopenta[def]phenanthrene?
A2: Several spectroscopic techniques have been employed to characterize 4H-cyclopenta[def]phenanthrene, including:
- NMR Spectroscopy: Provides information about the structure and bonding of the molecule, including proton (1H) and carbon (13C) NMR data. []
- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule and helps to understand its absorption and emission properties. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: Used to study the radical anion and dianion radical of the molecule, providing insights into its electronic structure and reactivity. [, ]
Q3: What is known about the material compatibility of 4H-cyclopenta[def]phenanthrene?
A3: 4H-Cyclopenta[def]phenanthrene derivatives have been incorporated into polymers for the development of organic light-emitting diodes (OLEDs). [, , , , , ] This suggests compatibility with various organic materials commonly used in OLED fabrication.
Q4: How stable is 4H-cyclopenta[def]phenanthrene under various conditions?
A4: While specific stability data for 4H-cyclopenta[def]phenanthrene are limited in the provided research, some insights can be gleaned:
- Thermal Stability: Derivatives incorporated into polymers for OLEDs exhibit reasonable thermal stability with decomposition temperatures above 400 °C. [, ]
- Oxidation: The methylene group in the molecule can be oxidized to a ketone under certain conditions, such as treatment with Triton B-oxygen. []
- Photostability: The photophysical properties of 4H-cyclopenta[def]phenanthrene derivatives suggest potential for photochemical applications, though detailed photostability studies are lacking in the provided research. []
Q5: Does 4H-cyclopenta[def]phenanthrene exhibit any catalytic properties?
A5: The provided research focuses primarily on the synthesis and characterization of 4H-cyclopenta[def]phenanthrene and its derivatives. There is no mention of its use as a catalyst.
Q6: Have there been computational studies on 4H-cyclopenta[def]phenanthrene?
A6: Yes, computational chemistry methods have been employed to study 4H-cyclopenta[def]phenanthrene:
- Extended Hückel Molecular Orbital (EHMO) Calculations: Used to investigate the pathways for haptotropic shifts in organometallic complexes of 4H-cyclopenta[def]phenanthrene. [, ]
- SCF-CI-CNDO-MO Calculations: Employed to predict the electronic absorption spectra of rigid molecules containing 4H-cyclopenta[def]phenanthrene, providing insights into transannular interactions. []
- AM1 Calculations: Used to predict the most stable mono- and di-cationic species of methyl-substituted 4H-cyclopenta[def]phenanthrene derivatives and to correlate calculated charge distributions with experimental NMR data. []
Q7: How do structural modifications of 4H-cyclopenta[def]phenanthrene affect its properties?
A7: Several studies highlight the impact of structural modifications on the properties of 4H-cyclopenta[def]phenanthrene:
- Substitution: Introducing various substituents, such as alkyl chains, alkoxyphenyl groups, or carbazole units, significantly influences the photophysical properties (absorption, emission, fluorescence) of 4H-cyclopenta[def]phenanthrene derivatives. These modifications are crucial for tuning the color and efficiency of OLED devices. [, , , , , ]
- Fusion with other aromatic systems: Incorporating 4H-cyclopenta[def]phenanthrene into larger polycyclic systems, such as diindeno-fused derivatives, can impact its reactivity and spectroscopic properties. [, ]
Q8: Is there information about the environmental impact of 4H-cyclopenta[def]phenanthrene?
A8: While specific data on the degradation of 4H-cyclopenta[def]phenanthrene are absent in the provided research, one study detects its presence in bivalves collected from Japanese coastal waters. [] This finding suggests its potential persistence in the environment and raises concerns about its ecological impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















